Resorcinolnaphthalein
Description
Overview of Resorcinolnaphthalein's Initial Identification in Biological Systems
The identification of this compound as a potential pharmacological agent did not arise from traditional biological screening but from a sophisticated computational approach. In a landmark 2008 study published in Hypertension, researchers sought to identify small molecules that could enhance the activity of ACE2. ahajournals.orgahajournals.org They employed a structure-based virtual screening of a vast library containing over 140,000 compounds from the National Cancer Institute Developmental Therapeutics Program. ahajournals.orgnih.govahajournals.org
This in silico screening method involved molecularly docking the compounds into specific structural pockets of the ACE2 enzyme's crystal structure. ahajournals.orgnih.gov The researchers targeted pockets present in both the "open" and "closed" conformations of the enzyme. ahajournals.org From this extensive virtual screening, this compound and another compound, a xanthenone, were selected for further in vitro testing. ahajournals.orgahajournals.org
Subsequent laboratory assays confirmed the predictions of the computational model. This compound was shown to enhance ACE2 activity in a dose-dependent manner, exhibiting an EC50 value of 19.5 µM. ahajournals.orgmedchemexpress.com The EC50 value represents the concentration of the compound required to elicit a half-maximal response, indicating its potency as an ACE2 activator. This pioneering work was the first to present a structure-based drug discovery approach for the rational development of enzyme activators, a departure from the more common goal of finding enzyme inhibitors. ahajournals.org
Contextualization within the Angiotensin-Converting Enzyme 2 (ACE2) Modulator Research Landscape
The discovery of this compound positioned it as a key player in the burgeoning field of ACE2 modulator research. nih.govnih.gov The ACE2 enzyme is a negative regulator of the renin-angiotensin system, primarily by converting the potent vasoconstrictor angiotensin II into the vasodilator angiotensin-(1-7). nih.gov Therefore, enhancing ACE2 activity is a promising therapeutic strategy for conditions characterized by overactivation of the RAS, such as hypertension, cardiovascular disease, and renal fibrosis. ahajournals.orgmedchemexpress.comportlandpress.com
This compound, as one of the first identified small-molecule activators of ACE2, has been instrumental as a pharmacological probe to explore the therapeutic potential of this pathway. portlandpress.com Preclinical studies in animal models of pulmonary arterial hypertension (PAH) have demonstrated that administration of this compound can improve hemodynamics, reduce vascular remodeling, and improve endothelial function. mdpi.comnih.gov These beneficial effects are associated with increased levels of ACE2 and angiotensin-(1-7). mdpi.com Furthermore, in a rat model of PAH, this compound was shown to promote pulmonary arterial cell apoptosis, a mechanism that could suppress vascular remodeling. mdpi.com
The research landscape of ACE2 activators also includes other compounds like Xanthenone and Diminazene aceturate. nih.goversnet.org However, the hydrophobicity of both this compound and Xanthenone has been noted as a potential limitation for their clinical application. portlandpress.com
It is also important to note that the mechanism of action of these presumed ACE2 activators has been a subject of further scientific inquiry. A 2014 study in Hypertension suggested that the effects of compounds like Xanthenone might be independent of direct ACE2 activation, raising important questions for the field. nih.govahajournals.org This ongoing investigation underscores the complexity of pharmacological modulation and highlights the importance of continued research to fully elucidate the pathways through which these molecules exert their effects.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3',6'-dihydroxyspiro[3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-4,9'-xanthene]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14O5/c25-14-7-9-17-20(11-14)28-21-12-15(26)8-10-18(21)24(17)19-6-2-4-13-3-1-5-16(22(13)19)23(27)29-24/h1-12,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUOFHGOGJGQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)OC4(C3=CC=C2)C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320062 | |
| Record name | 3',6'-Dihydroxy-3H-spiro[naphtho[1,8-cd]pyran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41307-63-5 | |
| Record name | NSC354317 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3',6'-Dihydroxy-3H-spiro[naphtho[1,8-cd]pyran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Resorcinolnaphthalein S Mechanistic Interactions with Angiotensin Converting Enzyme 2
Kinetic Characterization of Resorcinolnaphthalein-Mediated ACE2 Activation
This compound has been identified as a specific activator of Angiotensin-Converting Enzyme 2 (ACE2). medchemexpress.com In vitro studies have demonstrated that this compound enhances the catalytic activity of ACE2. ahajournals.orgahajournals.org The potency of this compound in activating ACE2 is characterized by an EC50 value, which is the concentration required to achieve 50% of the maximum enhancement of enzyme activity. Research has determined the EC50 value for this compound to be 19.5 ± 0.4 μmol/L. medchemexpress.comahajournals.orgahajournals.org At a concentration of 100 μmol/L, this compound, along with another activator, Xanthenone, was found to increase ACE2 activity to approximately 1.8 to 2.2 times that of the control levels. ahajournals.org
| Compound | EC50 (μmol/L) | Fold Activation of Control |
|---|---|---|
| This compound | 19.5 ± 0.4 | ~1.8 - 2.2 |
The activation of ACE2 by this compound is a dose-dependent process. ahajournals.orgahajournals.orgnih.govresearchgate.net This means that as the concentration of this compound increases, the observed enhancement of ACE2 catalytic activity also increases, up to a certain saturation point. This characteristic dose-response relationship was a key finding in the in vitro assays that identified this compound as an ACE2 activator. ahajournals.orgresearchgate.net
Computational and Structural Insights into this compound-ACE2 Binding
The discovery of this compound as an ACE2 activator was facilitated by a structure-based virtual screening approach. ahajournals.orgnih.gov Molecular docking simulations predicted that this compound binds to a specific structural pocket, designated as "site 1," which is present in the "open" conformation of the ACE2 enzyme. ahajournals.orgahajournals.org The binding of this compound to this site is believed to induce or stabilize a conformational change in the ACE2 enzyme, which is linked to its enhanced activity. researchgate.net Molecular docking models illustrate likely hydrogen bonding interactions between this compound and the amino acid residues within this binding pocket. ahajournals.org
Specificity and Selectivity Profiling Against Related Peptidases (e.g., ACE)
A crucial aspect of the characterization of this compound is its selectivity for ACE2 over other related enzymes, particularly Angiotensin-Converting Enzyme (ACE). The catalytic domains of ACE2 and ACE share a 42% sequence identity, which underscores the importance of selective activation. ahajournals.org In vitro assays have demonstrated that this compound is highly selective for ACE2. ahajournals.orgahajournals.org While it significantly enhances ACE2 activity, it has been shown to have no significant effect on the activity of ACE under the same experimental conditions. ahajournals.orgahajournals.orgnih.govnih.gov This selectivity is a key finding, highlighting the specific nature of the interaction between this compound and its target enzyme. ahajournals.org
| Enzyme | Effect on Activity |
|---|---|
| Angiotensin-Converting Enzyme 2 (ACE2) | Significant Enhancement |
| Angiotensin-Converting Enzyme (ACE) | No Significant Effect |
Comparative Analysis with Other Chemically Distinct ACE2 Activators
This compound is one of several small-molecule compounds identified as ACE2 activators, each with a distinct chemical structure. A comparative analysis reveals different approaches to achieving ACE2 activation and highlights the variety of chemical scaffolds capable of modulating this key enzyme.
| Compound | Chemical Class | Mechanism of Action | EC50 | Key Research Findings | Reference |
|---|---|---|---|---|---|
| This compound | Spiro-xanthene derivative | Allosteric activator; binds to a hinge-region pocket on the open conformation of ACE2, inducing a conformational change. | 19.5 µM | Specifically enhances ACE2 activity; improves endothelial function and attenuates vascular remodeling in preclinical models. | medchemexpress.comapexbt.comahajournals.orgahajournals.orgcaymanchem.com |
| Xanthenone (XNT) | Xanthenone derivative | Allosteric activator; binds to the same hinge-region pocket as this compound. | 20.1 µM | Identified in the same screening as this compound; demonstrates antihypertensive and anti-fibrotic effects in vivo; has superior solubility. | ahajournals.orgahajournals.orgresearchgate.netportlandpress.com |
| Diminazene Aceturate (DIZE) | Aromatic diamidine | Reported as an ACE2 activator, though some studies suggest its biological effects may be partially or wholly ACE2-independent. | Not consistently reported for direct activation | An existing veterinary drug; shows protective effects in models of hypertension and inflammation. Its direct mechanism as an ACE2 activator is debated. | portlandpress.comatsjournals.orgmdpi.comnih.govnih.gov |
| Bile Acid Derivatives (e.g., BAR107, BAR708) | Steroidal | Proposed allosteric activators that bind to the ACE2 hinge-bending region. | Comparable to DIZE in assay | Identified through virtual screening; represent a new chemical class of ACE2 activators with potential dual activity in modulating viral entry. | nih.govacs.org |
Xanthenone (XNT) , like this compound, was discovered through the same structure-based virtual screening. ahajournals.orgahajournals.orgnih.gov It is also a xanthene derivative and binds to the same allosteric site on ACE2, enhancing its activity with a similar EC50 of 20.1 µmol/L. ahajournals.org Although mechanistically analogous, Xanthenone possesses a distinct chemical structure and, crucially, has significantly better solubility, which has made it the preferred compound for many in vivo studies investigating the therapeutic potential of ACE2 activation. ahajournals.orgportlandpress.com
Diminazene aceturate (DIZE) represents a chemically distinct class of compounds, the aromatic diamidines. portlandpress.com Originally developed as an anti-parasitic drug for veterinary use, it was later identified as a potential ACE2 activator. portlandpress.com DIZE has demonstrated protective effects in various disease models, which have often been attributed to the activation of the ACE2/Ang-(1-7)/Mas axis. portlandpress.commdpi.com However, some research has questioned the directness and specificity of its action, with studies showing that some of DIZE's effects persist even in the absence of functional ACE2, suggesting an ACE2-independent mechanism may also be at play. nih.gov
More recently, bile acid derivatives have emerged as a novel class of ACE2 activators. nih.govacs.org Compounds such as BAR107 and BAR708 were identified through a combination of in silico screening and experimental validation. acs.org These steroidal molecules are proposed to bind within the same flexible hinge-bending region of ACE2 as this compound and Xanthenone, demonstrating that diverse chemical scaffolds can achieve allosteric activation of the enzyme. acs.org
This comparative analysis underscores that while this compound was a key early discovery in the field of small-molecule ACE2 activators, the landscape has expanded to include compounds with varied chemical structures and, in some cases, potentially different or multifactorial mechanisms of action.
Preclinical Efficacy and Mechanistic Underpinnings in Cardiovascular Pathophysiology
Resorcinolnaphthalein in Pulmonary Arterial Hypertension (PAH) Models
Preclinical studies utilizing rat models of severe PAH, often induced by monocrotaline (B1676716) and pneumonectomy, have shown that administration of this compound can prevent the development of the disease's characteristic features. nih.govnih.gov These features include high pulmonary arterial pressure, right ventricular hypertrophy, and the formation of neointimal occlusive lesions in the pulmonary arteries. nih.govnih.gov
Mitigation of Pulmonary Vascular Remodeling and Neointimal Formation
A critical aspect of PAH is the remodeling of the pulmonary vasculature, leading to narrowed and blocked arteries. This compound has been shown to suppress this detrimental remodeling process. mdpi.comnih.gov
One of the key mechanisms behind this compound's beneficial effects is its ability to promote apoptosis, or programmed cell death, of pulmonary arterial cells. mdpi.comnih.gov This is achieved through the modulation of the Hippo/YAP signaling pathway. mdpi.comnih.gov In PAH models, there is an observed increase in the anti-apoptotic protein Bcl-2 and the Hippo pathway effector, Yes-associated protein (YAP), alongside a decrease in pro-apoptotic proteins like caspase-3 and Bax. nih.govtandfonline.com Activation of ACE2 by this compound reverses these trends, leading to an increase in apoptosis-related proteins and the upregulation of Large Tumor Suppressor 1 (LATS1) and phosphorylated Yap (p-Yap), ultimately suppressing vascular remodeling. nih.govtandfonline.com
This compound treatment has been demonstrated to reduce the formation of neointimal occlusive lesions within the pulmonary arteries. mdpi.comnih.gov These lesions, which contribute significantly to the narrowing of blood vessels, are a hallmark of severe PAH. nih.gov Studies have shown that co-administration of this compound in rat models of PAH significantly reduces the development of these lesions. nih.gov
Restoration of Endothelial Function and Nitric Oxide Bioavailability
Endothelial dysfunction is a key contributor to the pathogenesis of PAH. nih.govatsjournals.org this compound has been found to improve endothelial function, in part by enhancing the bioavailability of nitric oxide (NO), a crucial vasodilator. mdpi.comnih.gov This improvement is evidenced by an enhanced endothelium-dependent vasorelaxation in response to acetylcholine. nih.govnih.gov The mechanism involves the ACE2-mediated phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1177 and dephosphorylation at Thr495, which promotes the release of NO. nih.govnih.gov
Modulation of Inflammatory and Anti-inflammatory Cytokine Profiles
Inflammation plays a significant role in the progression of PAH. mdpi.comfrontiersin.org this compound has been shown to modulate the cytokine profile by downregulating the transcription of pro-inflammatory cytokines while upregulating anti-inflammatory cytokines. mdpi.comnih.gov
| Cytokine | Effect of this compound | Reference |
|---|---|---|
| Tumor Necrosis Factor-α (TNF-α) | Downregulation | mdpi.comnih.gov |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Downregulation | mdpi.comnih.gov |
| Interleukin-6 (IL-6) | Downregulation | mdpi.comnih.gov |
| Interleukin-10 (IL-10) | Upregulation | mdpi.comnih.gov |
Renin-Angiotensin System (RAS) Component Normalization in PAH Progression
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular function, and its dysregulation is implicated in PAH. nih.govatsjournals.org The protective effects of this compound are closely linked to its role as an ACE2 activator, which helps to rebalance (B12800153) the RAS. nih.gov Specifically, treatment with this compound leads to an increase in the levels of ACE2 and Angiotensin-(1-7), which have vasoprotective effects. nih.gov Concurrently, it decreases the levels of the vasoconstrictive components ACE and Angiotensin II. nih.gov This normalization of RAS components is a key mechanism through which this compound improves endothelial function and suppresses neointimal formation. nih.gov The beneficial effects of this compound can be abolished by the administration of A-779, a Mas receptor inhibitor, highlighting the importance of the ACE2/Ang-(1-7)/Mas receptor axis in its therapeutic action. nih.govtandfonline.com
This compound in Systemic Hypertension and Cardiac Dysfunction
This compound has demonstrated promising effects in preclinical settings of systemic hypertension and associated cardiac damage. Its primary mechanism of action is the activation of ACE2, a critical enzyme in the renin-angiotensin system (RAS). nih.govmedchemexpress.com ACE2 counteracts the effects of Angiotensin II (Ang II), a potent vasoconstrictor and profibrotic agent, by converting it to Angiotensin-(1-7), which has vasodilatory and protective effects. nih.gov this compound has been shown to enhance ACE2 activity in vitro, with a median effective concentration (EC50) of 19.5 μM. medchemexpress.com
Influence on Systemic Hemodynamics and Blood Pressure Homeostasis
The activation of ACE2 by this compound has direct implications for blood pressure regulation. In experimental models, the enhancement of ACE2 activity leads to a reduction in blood pressure. nih.govcaymanchem.com While specific quantitative data on the direct impact of this compound on systemic vascular resistance and cardiac output in hypertensive models are not extensively detailed in publicly available research, the observed decrease in blood pressure is a key indicator of its influence on systemic hemodynamics.
A closely related small molecule ACE2 activator, xanthenone, which was identified in the same study as this compound, has been shown to cause a significant, dose-dependent decrease in blood pressure in spontaneously hypertensive rats (SHRs). frontiersin.org This effect is attributed to the enhanced degradation of Ang II and the subsequent reduction in its vasoconstrictive effects. nih.gov Given their similar mechanism of action as ACE2 activators, it is plausible that this compound exerts its antihypertensive effects through a comparable pathway. frontiersin.org
Reversal of Myocardial and Perivascular Fibrosis
Chronic hypertension leads to pathological remodeling of the heart, characterized by myocardial and perivascular fibrosis, which contributes to cardiac stiffness and dysfunction. researchgate.net Research indicates that this compound can reverse these fibrotic processes in spontaneously hypertensive rats. caymanchem.com The antifibrotic effect is a direct consequence of enhanced ACE2 activity, which mitigates the profibrotic signaling of Ang II. nih.gov
| Parameter | Effect | Mechanism | Reference |
|---|---|---|---|
| Myocardial Fibrosis | Reversal | Enhanced ACE2 activity, leading to decreased Angiotensin II profibrotic signaling. | caymanchem.com |
| Perivascular Fibrosis | Reversal | Increased degradation of Angiotensin II, reducing collagen deposition around cardiac vessels. | caymanchem.com |
| Cardiac Function | Improvement | Attenuation of pathological remodeling and fibrosis. | nih.govcaymanchem.com |
This compound in Renal Fibrosis Pathogenesis
The kidneys are another major target of hypertensive damage, with chronic hypertension often leading to renal fibrosis and the progression of chronic kidney disease (CKD). nih.gov Renal fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, such as collagen, leading to the loss of renal function. nih.gov
Attenuation of Renal Fibrotic Processes in Experimental Models
Preclinical studies have reported that this compound is effective in reversing renal fibrosis in spontaneously hypertensive rats. medchemexpress.comcaymanchem.com The underlying mechanism is consistent with its action in the heart, involving the activation of ACE2 and the subsequent reduction of Ang II-mediated profibrotic pathways in the kidney. nih.gov The transforming growth factor-beta (TGF-β) signaling pathway is a key driver of renal fibrosis, and its activity is known to be modulated by the renin-angiotensin system. maastrichtuniversity.nl By enhancing ACE2 activity, this compound likely contributes to the downregulation of this profibrotic pathway.
While direct quantitative measurements of the reduction in specific renal fibrosis markers like collagen I and III following this compound treatment are not detailed in the available literature, the observed reversal of renal fibrosis in animal models is a crucial finding. caymanchem.com
| Parameter | Finding in Experimental Models | Potential Mechanism | Reference |
|---|---|---|---|
| Renal Fibrosis | Reversal observed in spontaneously hypertensive rats. | Activation of ACE2, leading to attenuation of profibrotic pathways (e.g., TGF-β). | medchemexpress.comcaymanchem.com |
| Collagen Deposition | Implied reduction as part of fibrosis reversal. | Decreased stimulation of collagen synthesis by Angiotensin II. | nih.govcaymanchem.com |
Implications for Chronic Kidney Disease Progression
The ability of this compound to attenuate renal fibrosis has significant implications for the management of chronic kidney disease. The progression of most CKDs is marked by the relentless advancement of renal fibrosis. nih.gov By targeting a key enzyme in the renin-angiotensin system, this compound offers a potential therapeutic strategy to slow down or even halt the progression of CKD. The reduction in renal fibrosis would help in preserving kidney structure and function, thereby delaying the onset of end-stage renal disease. Further research is warranted to fully elucidate the long-term benefits of this compound in the context of chronic kidney disease.
Resorcinolnaphthalein S Impact on Cellular Stress Responses and Programmed Cell Death
Alleviation of Endoplasmic Reticulum Stress (ERS) in Lung Injury Models
Endoplasmic reticulum stress (ERS) is a state of cellular dysfunction that occurs when the protein-folding capacity of the ER is overwhelmed, leading to an accumulation of unfolded or misfolded proteins. This process is a prominent feature in the pathogenesis of ventilator-induced lung injury (VILI). imrpress.comresearchgate.netamegroups.org Studies have shown that ERS is significantly induced in mouse models of VILI. imrpress.comresearchgate.netresearchgate.net
Resorcinolnaphthalein has been identified as a key compound that can mitigate this cellular stress response. By activating ACE2, this compound effectively inhibits ERS in lung injury models. imrpress.comresearchgate.netresearchgate.netresearchgate.net This intervention is critical, as sustained ERS can trigger inflammatory and apoptotic pathways, contributing to tissue damage. amegroups.org Research has demonstrated that the inhibition of ERS is a crucial step in preventing subsequent cellular damage, including pyroptosis, under VILI conditions. imrpress.comresearchgate.net In experimental settings, when ERS was inhibited, pyroptosis associated with VILI was also significantly suppressed. imrpress.comresearchgate.netresearchgate.net This highlights the upstream role of ERS in the cascade of cellular events leading to lung damage and points to the therapeutic potential of targeting this pathway.
Table 1: Effect of this compound on ERS Markers in a Ventilator-Induced Lung Injury (VILI) Model
| Experimental Group | Key ERS Markers (e.g., GRP78, CHOP) | Observed Outcome | Reference |
|---|---|---|---|
| VILI Model | Significantly Increased | Indicates high levels of endoplasmic reticulum stress. | imrpress.comresearchgate.net |
| VILI + this compound | Significantly Decreased | Demonstrates alleviation of endoplasmic reticulum stress. | imrpress.comresearchgate.netresearchgate.net |
Protection Against Pyroptotic Cell Death Mechanisms in Ventilator-Induced Lung Injury
Pyroptosis is a highly inflammatory form of programmed cell death that is increasingly recognized as a critical mechanism in the pathophysiology of VILI. imrpress.comnih.gov It is characterized by the cleavage of gasdermin D (GSDMD) by activated caspase-1, leading to the formation of pores in the cell membrane, cell swelling, and the release of pro-inflammatory contents. imrpress.com In rat models of VILI, levels of activated caspase-1 and the pore-forming N-terminal of GSDMD are markedly elevated. imrpress.com
Research has shown that this compound provides protection against these pyroptotic mechanisms. imrpress.comresearchgate.net In mouse models of VILI, treatment with this compound was found to inhibit cell pyroptosis and ameliorate the associated lung injury. imrpress.comresearchgate.netresearchgate.net The protective effect is directly linked to its ability to alleviate ERS; when ERS is continuously activated, the capacity of the protective Angiotensin-(1-7) peptide to inhibit pyroptosis is blocked. imrpress.comresearchgate.netresearchgate.net By mitigating ERS, this compound allows the protective pathways to function correctly, thereby suppressing the pyroptotic cascade. This leads to reduced levels of inflammatory cytokines, such as IL-6 and IL-1β, in the bronchoalveolar lavage fluid of VILI models. researchgate.net
Table 2: Impact of this compound on Pyroptosis and Inflammation in VILI
| Parameter | VILI Model | VILI + this compound | Reference |
|---|---|---|---|
| Pyroptosis | Observed in alveolar cells | Inhibited | imrpress.comresearchgate.net |
| Inflammatory Cytokines (IL-6, IL-1β) | Increased | Decreased | researchgate.net |
| Lung Injury & Edema | Severe | Ameliorated | imrpress.comresearchgate.netresearchgate.net |
Interplay with the Angiotensin-(1-7)/Mas Receptor Signaling Axis in Cellular Protection
The protective effects of this compound are mediated through its interaction with a specific arm of the Renin-Angiotensin System (RAS). The RAS is now understood as a balance between two opposing axes: a classical ACE/Angiotensin II/AT1 receptor axis that promotes vasoconstriction and inflammation, and a protective axis composed of ACE2, Angiotensin-(1-7) [Ang-(1-7)], and the Mas receptor. physiology.orgscientificarchives.com
This compound functions as an activator of ACE2. mdpi.comnih.gov In lung injury models, this activation is crucial because ACE2 expression is typically reduced. imrpress.comresearchgate.net By enhancing ACE2's enzymatic function, this compound promotes the conversion of the pro-inflammatory Angiotensin II (Ang II) into the protective Ang-(1-7) peptide. imrpress.comresearchgate.netnih.gov This action effectively rebalances the local RAS, leading to lower levels of Ang II and higher levels of Ang-(1-7). imrpress.comresearchgate.net
Table 3: this compound's Modulation of the ACE2/Ang-(1-7)/Mas Axis
| Condition | ACE2 Activity | Ang II Level | Ang-(1-7) Level | Cellular Outcome | Reference |
|---|---|---|---|---|---|
| VILI Model | Decreased | Accumulated | Decreased | ERS, Pyroptosis, Lung Injury | imrpress.comresearchgate.net |
| VILI + this compound | Increased (Activated) | Decreased | Increased | Reduced ERS & Pyroptosis, Ameliorated Injury | imrpress.comresearchgate.netresearchgate.net |
| VILI + this compound + A779 (Mas Inhibitor) | Increased (Activated) | Decreased | Increased | Protective effects blocked; ERS & Pyroptosis persist | imrpress.comresearchgate.netnih.gov |
Computational Discovery and Design Strategies for Ace2 Activators Involving Resorcinolnaphthalein
Virtual Screening Methodologies for Novel ACE2 Activator Identification
The identification of novel activators for ACE2 has been successfully achieved through a conformation-based rational drug discovery strategy. nih.gov This approach utilizes virtual screening, a computational technique that involves the rapid assessment of large libraries of small molecules to identify those that are most likely to bind to a drug target, in this case, the ACE2 enzyme.
A unique virtual screening approach was employed where a library of over 140,000 small molecules was computationally docked into specific structural pockets of the ACE2 enzyme. ahajournals.orgahajournals.orgnih.gov The basis for this in silico screening was the high-resolution crystal structure of the apo form of human ACE2 in its "open" conformation (PDB ID: 1R42). mdpi.comacs.orgresearchgate.net This particular conformation was deemed crucial for identifying molecules that could enhance the enzyme's activity. The screening specifically targeted a structural pocket within the hinge-bending region of the enzyme, a site implicated in the conformational changes associated with its catalytic function. acs.orgresearchgate.netahajournals.org This methodology allowed for the high-throughput filtering of a vast chemical space to pinpoint promising candidates for further investigation.
Molecular Docking Approaches for Ligand-Protein Interaction Prediction and Scoring
Following the initial virtual screening, molecular docking studies were conducted to predict and score the interactions between the potential ligands and the ACE2 protein. This computational method simulates the binding of a small molecule to the binding site of a receptor and estimates the binding affinity. The compounds from the chemical library were docked into the identified structural pocket in the hinge region of ACE2. researchgate.netahajournals.org
The scoring of these interactions was based on a grid-based system that calculated the combined energy scores for hydrogen bonding and van der Waals contacts. researchgate.net Compounds that exhibited the highest scores, indicating a more favorable binding interaction, were selected for further in vitro testing. Through this rigorous process, Resorcinolnaphthalein and another compound, a xanthenone, were identified as potent ACE2 activators. nih.govahajournals.org Subsequent in vitro assays confirmed that these compounds enhanced ACE2 activity in a dose-dependent manner. nih.govahajournals.orgnih.gov Specifically, this compound was found to have a half-maximal effective concentration (EC50) of 19.5 ± 0.4 µM. ahajournals.orgnih.gov
| Compound | Target Site | EC50 (µM) | Specificity |
|---|---|---|---|
| This compound | Structural Pocket on Site 1 (Hinge Region) | 19.5 ± 0.4 | Selective for ACE2 (no significant effect on ACE activity) |
| Xanthenone (XNT) | Structural Pocket on Site 1 (Hinge Region) | 20.1 ± 0.8 | Selective for ACE2 (no significant effect on ACE activity) |
Structure-Based Drug Discovery Paradigms for Enzyme Activation
The successful identification of this compound as an ACE2 activator exemplifies a paradigm shift in rational drug design, which has traditionally focused on the discovery of enzyme inhibitors. ahajournals.org The application of a structure-based drug discovery approach to find enzyme activators represents a novel and effective strategy. ahajournals.orgahajournals.org This methodology relies on a detailed understanding of the three-dimensional structure of the target protein to design or discover molecules that can enhance its function.
By targeting a specific conformational state (the "open" form) of ACE2, researchers were able to rationally identify small molecules that promote its catalytic activity. ahajournals.org The validation of this compound and xanthenone as ACE2 activators demonstrates that structure-based screening is a powerful tool for this purpose. nih.govahajournals.org This success suggests that the paradigm of structure-based discovery of enzyme activators could be broadly applicable to other enzymes and a variety of challenging clinical goals, including those related to protein conformational disorders. ahajournals.org
Advanced Methodologies for Resorcinolnaphthalein Research and Biological Characterization
In Vitro Enzyme Activity Assays (e.g., Fluorescence-Based Kinetic Assays)
The initial characterization of Resorcinolnaphthalein's interaction with its molecular target, ACE2, is often performed using in vitro enzyme activity assays. Fluorescence-based kinetic assays are a common and sensitive method for this purpose. These assays typically utilize a synthetic peptide substrate for ACE2 that is conjugated to a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore suppresses the fluorescent signal. Upon enzymatic cleavage by ACE2, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence that is directly proportional to the enzyme's activity.
In the context of this compound, these assays are crucial for determining its efficacy as an ACE2 activator. By measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound, researchers can determine key kinetic parameters. One of the most important of these is the half-maximal effective concentration (EC50), which represents the concentration of this compound required to elicit 50% of the maximum enzymatic activation. Studies have determined the EC50 value of this compound for ACE2 activation to be 19.5 μM medchemexpress.com. This quantitative measure is fundamental in comparing its potency to other potential ACE2 activators.
Table 1: Illustrative Data for a Fluorescence-Based ACE2 Activity Assay with an ACE2 Activator
| Activator Concentration (µM) | Fluorescence Intensity (Arbitrary Units) |
| 0 (Control) | 100 |
| 1 | 150 |
| 5 | 300 |
| 10 | 550 |
| 20 | 800 |
| 50 | 950 |
| 100 | 1000 |
Note: This table provides representative data to illustrate the dose-dependent effect of an ACE2 activator on enzyme activity as measured by fluorescence intensity. The EC50 would be calculated from such a dose-response curve.
Molecular and Cellular Biology Techniques for Gene and Protein Expression Analysis
To understand the broader biological impact of this compound beyond direct enzyme activation, researchers employ a suite of molecular and cellular biology techniques. These methods allow for the investigation of how the compound influences the expression of relevant genes and proteins within a biological system.
Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Transcription Quantification
Western Blotting for Protein Expression and Post-Translational Modifications
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. In studies involving this compound, Western blotting is instrumental in assessing the protein levels of key components of the RAS. Research has shown that in a rat model of severe pulmonary arterial hypertension (PAH), administration of this compound was associated with an increase in ACE2 protein levels and a decrease in angiotensin-converting enzyme (ACE) protein levels nih.gov. This technique allows for a semi-quantitative or quantitative analysis of protein expression, providing insights into the compound's ability to modulate the cellular proteome. Furthermore, Western blotting can be adapted to detect post-translational modifications, which can be crucial for protein function.
Enzyme-Linked Immunosorbent Assays (ELISA) for Peptide Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of a particular peptide or protein in a biological fluid, such as plasma or serum. In the investigation of this compound's effects, ELISA is a critical tool for measuring the levels of key vasoactive peptides of the RAS. Studies have demonstrated that treatment with this compound in a preclinical model of PAH leads to a decrease in the vasoconstrictor peptide Angiotensin II and an increase in the vasodilatory peptide Angiotensin-(1-7) nih.gov. These findings are crucial for understanding the mechanism by which this compound exerts its beneficial effects.
Table 2: Changes in Renin-Angiotensin System Components in a Rat Model of PAH Treated with this compound
| Parameter | PAH Control Group | PAH + this compound Group |
| ACE2 Protein Level (relative to control) | Decreased | Increased nih.gov |
| ACE Protein Level (relative to control) | Increased | Decreased nih.gov |
| Plasma Angiotensin II Level (pg/mL) | Elevated | Reduced nih.gov |
| Plasma Angiotensin-(1-7) Level (pg/mL) | Reduced | Increased nih.gov |
Note: This table summarizes the qualitative changes observed in key RAS components following treatment with this compound in a preclinical model of pulmonary arterial hypertension.
Histopathological and Morphometric Analyses in Preclinical Animal Models
To visualize and quantify the structural changes in tissues in response to this compound treatment, histopathological and morphometric analyses are indispensable. In preclinical models of diseases like PAH, these techniques provide direct evidence of the compound's impact on tissue remodeling.
In a rat model where severe PAH was induced, histopathological examination revealed significant pathological changes, including the formation of neointimal occlusive lesions in the pulmonary arteries and significant right ventricular hypertrophy nih.gov. The administration of this compound was shown to reduce these pathological changes nih.gov. Morphometric analysis, which involves the quantitative measurement of histological features, can be used to further substantiate these findings. For example, parameters such as the thickness of the medial layer of pulmonary arteries, the percentage of occluded vessels, and the right ventricular hypertrophy index (ratio of right ventricular weight to left ventricle plus septum weight) can be precisely measured. Such quantitative data provides robust evidence for the therapeutic efficacy of the compound in mitigating pathological tissue remodeling researchgate.netnih.govnih.gov.
Table 3: Illustrative Morphometric Data in a Preclinical Model of Pulmonary Arterial Hypertension
| Parameter | Control Group | PAH Model Group | PAH Model + ACE2 Activator |
| Medial Wall Thickness (µm) | 25 ± 3 | 75 ± 8 | 40 ± 5 |
| % Muscularized Arterioles | 15 ± 2 | 60 ± 7 | 25 ± 4 |
| Right Ventricular Hypertrophy Index | 0.25 ± 0.03 | 0.60 ± 0.05 | 0.35 ± 0.04 |
Note: This table presents representative morphometric data from studies on ACE2 activators in animal models of PAH to illustrate the quantitative assessment of vascular and cardiac remodeling.
Functional In Vivo Assessments (e.g., Hemodynamic Measurements, Vasorelaxation Studies)
Ultimately, the therapeutic potential of this compound must be evaluated in a living organism. Functional in vivo assessments provide crucial information on the compound's physiological effects.
In preclinical models of PAH, hemodynamic measurements are critical for assessing the severity of the disease and the efficacy of a treatment. In a rat model of severe PAH, the mean pulmonary arterial pressure was significantly elevated to approximately 45 mmHg nih.gov. Co-administration of this compound led to a significant reduction in this pressure, demonstrating its beneficial hemodynamic effects nih.gov.
Furthermore, ex vivo vasorelaxation studies are often conducted on isolated blood vessels to directly assess the compound's effect on vascular tone. In the context of this compound research in PAH, pulmonary arteries are isolated from treated and untreated animals. The ability of these vessels to relax in response to endothelium-dependent vasodilators is then measured. Studies have shown that in PAH, there is impaired endothelium-dependent relaxation, and treatment with this compound can shift these responses towards the values observed in normal, healthy animals nih.gov. This indicates an improvement in endothelial function, a key therapeutic goal in vascular diseases.
Table 4: Hemodynamic and Vasorelaxation Parameters in a Rat Model of PAH Treated with this compound
| Parameter | PAH Control Group | PAH + this compound Group |
| Mean Pulmonary Arterial Pressure (mmHg) | ~45 nih.gov | Significantly Reduced nih.gov |
| Endothelium-Dependent Vasorelaxation | Impaired nih.gov | Improved towards normal nih.gov |
Note: This table summarizes the key functional in vivo findings from a study investigating the effects of this compound in a preclinical model of pulmonary arterial hypertension.
Future Directions and Emerging Research Avenues for Resorcinolnaphthalein
Exploration of Unidentified Molecular Targets and Signaling Pathways
A primary avenue of future research will involve a more profound investigation into the molecular mechanisms of Resorcinolnaphthalein. Although its principal target is known to be ACE2, the complete spectrum of its interactions within the cellular environment is not yet fully understood.
Key Research Questions:
Beyond ACE2: Does this compound interact with other cellular proteins or receptors, either directly or indirectly? Identifying any off-target effects is crucial for a comprehensive understanding of its pharmacological profile.
Downstream Signaling Cascades: Activation of ACE2 by this compound is known to influence pathways such as the Hippo/YAP signaling pathway, which is vital in suppressing pulmonary vascular remodeling. Future studies will need to map out the full extent of these downstream effects. This includes investigating its influence on other significant signaling cascades implicated in cardiovascular and fibrotic diseases.
Cell-Specific Responses: How do different cell types (e.g., endothelial cells, smooth muscle cells, fibroblasts) respond to this compound? A deeper understanding of cell-specific signaling will provide insights into its tissue-specific effects and potential therapeutic applications.
Detailed Research Findings to Date:
Current preclinical data has demonstrated that this compound, as a specific ACE2 activator, plays a significant role in cardiovascular health. nih.gov In models of pulmonary arterial hypertension (PAH), its activation of ACE2 has been shown to improve endothelial function and reduce neointimal occlusive lesions in pulmonary arteries. nih.gov This is achieved through the downregulation of proinflammatory cytokines and the upregulation of anti-inflammatory cytokines, as well as the suppression of pulmonary vascular remodeling by promoting apoptosis of pulmonary arterial cells. nih.gov
| Molecular Target | Known Signaling Pathway Involvement | Reference |
| Angiotensin-Converting Enzyme 2 (ACE2) | Hippo/YAP signaling pathway | nih.gov |
| Angiotensin-Converting Enzyme 2 (ACE2) | Downregulation of proinflammatory cytokines (TNF-α, MCP-1, IL-6) | nih.gov |
| Angiotensin-Converting Enzyme 2 (ACE2) | Upregulation of anti-inflammatory cytokine (IL-10) | nih.gov |
Potential for Combination Therapies in Complex Multifactorial Diseases
The management of complex, multifactorial diseases such as hypertension, heart failure, and diabetic nephropathy often requires a multi-pronged therapeutic approach. Given that this compound targets a key enzyme in the renin-angiotensin system (RAS), its use in combination with other therapeutic agents is a promising area of investigation.
Potential Combination Strategies:
With Antihypertensive Agents: Combining this compound with existing antihypertensive drugs, such as ACE inhibitors or angiotensin II receptor blockers (ARBs), could offer synergistic effects. While ACE inhibitors and ARBs block the detrimental effects of angiotensin II, this compound could simultaneously enhance the protective arm of the RAS by boosting ACE2 activity. This dual approach could lead to more effective blood pressure control and end-organ protection.
With Anti-inflammatory and Anti-fibrotic Drugs: In diseases characterized by chronic inflammation and fibrosis, such as chronic kidney disease and heart failure, combining this compound with anti-inflammatory or anti-fibrotic agents could provide enhanced therapeutic benefits. This compound's ability to modulate cytokine production could complement the mechanisms of other drugs, leading to a more potent reduction in tissue damage.
Future preclinical and eventually clinical studies will be necessary to evaluate the efficacy and safety of such combination therapies.
| Therapeutic Area | Potential Combination Agent | Rationale for Combination |
| Hypertension | ACE Inhibitors, Angiotensin II Receptor Blockers (ARBs) | Synergistic modulation of the renin-angiotensin system for enhanced blood pressure control. |
| Chronic Kidney Disease | Anti-fibrotic agents | Complementary mechanisms to reduce renal fibrosis and preserve kidney function. |
| Heart Failure | Anti-inflammatory drugs | Combined effect to reduce cardiac inflammation and remodeling. |
Development of Advanced Analogues with Optimized Pharmacological Profiles
Structure-based drug design offers a powerful tool for the development of novel analogues of this compound with improved pharmacological properties. By modifying its chemical structure, it may be possible to enhance its potency, selectivity, and pharmacokinetic profile.
Goals for Analogue Development:
Increased Potency and Selectivity: The primary goal would be to design analogues that exhibit a higher affinity and specificity for ACE2. This could lead to greater therapeutic efficacy at lower doses, potentially reducing the risk of off-target effects. Structure-activity relationship (SAR) studies will be instrumental in identifying the key chemical moieties responsible for its interaction with ACE2.
Improved Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is another critical objective. Analogues with improved oral bioavailability and a longer half-life would offer more convenient dosing regimens and sustained therapeutic effects.
Novel Delivery Systems: Research into novel drug delivery systems for this compound or its advanced analogues could also enhance its therapeutic potential. This might include formulations that allow for targeted delivery to specific tissues or organs, thereby maximizing its local efficacy while minimizing systemic exposure.
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which Resorcinolnaphthalein activates ACE2, and how can this mechanism be experimentally validated?
- Methodological Answer : To validate ACE2 activation, researchers should employ in vitro enzyme activity assays (e.g., fluorometric or colorimetric substrates) to measure changes in catalytic efficiency. Dose-response curves (e.g., EC50 determination) and molecular docking studies can confirm binding affinity and structural interactions . For reproducibility, document assay conditions (pH, temperature, substrate concentration) and validate results with positive controls (e.g., known ACE2 activators) .
Q. How should experimental designs be structured to assess this compound’s therapeutic potential in renal fibrosis models?
- Methodological Answer : Use in vivo models (e.g., unilateral ureteral obstruction in rodents) to mimic renal fibrosis. Include dose-ranging studies (low, medium, high) and control groups (vehicle, ACE2 inhibitors). Measure biomarkers like TGF-β1, collagen deposition, and histological changes. Ensure statistical power via sample size calculations and blinded analysis to reduce bias .
Q. What analytical techniques are essential for characterizing this compound’s purity and stability in preclinical studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection or mass spectrometry (LC-MS) ensures purity quantification. Stability studies under varied conditions (temperature, light, pH) should follow ICH guidelines. Report retention times, peak area ratios, and degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
